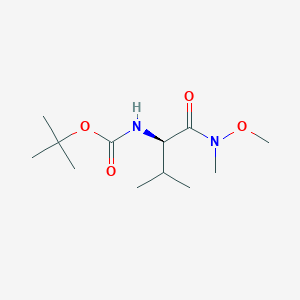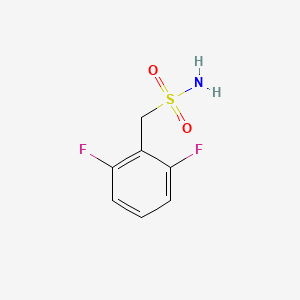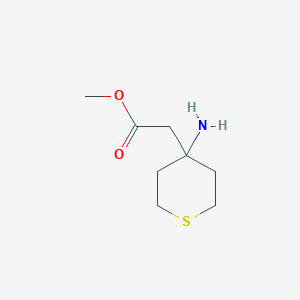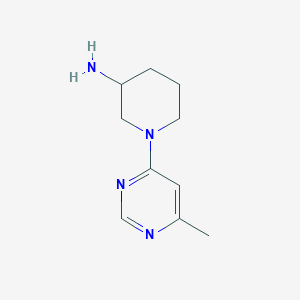
1-(6-Methylpyrimidin-4-yl)piperidin-3-amine
説明
Synthesis Analysis
While specific synthesis methods for “1-(6-Methylpyrimidin-4-yl)piperidin-3-amine” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “1-(6-Methylpyrimidin-4-yl)piperidin-3-amine” is characterized by a six-membered piperidine ring attached to a 6-methylpyrimidin-4-yl group . The InChI code for this compound is 1S/C10H16N4.2ClH/c1-8-6-10 (13-7-12-8)14-4-2-9 (11)3-5-14;;/h6-7,9H,2-5,11H2,1H3;2*1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Methylpyrimidin-4-yl)piperidin-3-amine” include a molecular weight of 265.19 . It is a powder at room temperature .
科学的研究の応用
Pharmaceuticals Synthesis
This compound is a valuable intermediate in the synthesis of pharmaceuticals. Its piperidine ring, a common motif in many drugs, can be utilized to create derivatives with potential therapeutic effects. For instance, modifications to the piperidine moiety can lead to compounds with improved pharmacokinetic properties or reduced toxicity .
Development of Antidepressants
The structural similarity of 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine to known antidepressants suggests its potential use in the development of new treatments for depression. By acting on neurotransmitter systems, derivatives of this compound could offer new mechanisms of action against depressive disorders .
Cancer Research
In cancer research, this compound could be used to synthesize molecules that target specific pathways involved in tumor growth and metastasis. Its ability to be modified allows for the creation of molecules that can interfere with cell signaling, potentially leading to new anticancer agents .
Neurodegenerative Diseases
The piperidine structure is often found in molecules that have an impact on the central nervous system. Therefore, 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine could be used to develop treatments for neurodegenerative diseases by influencing neurotransmitter levels or protecting neurons from damage .
Analgesics Development
Compounds containing the piperidine ring have been associated with analgesic properties. Research into derivatives of 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine could lead to new pain-relieving medications that work by modulating pain pathways in the nervous system .
Anti-Inflammatory Agents
The modification of this compound could result in the development of anti-inflammatory agents. By affecting inflammatory mediators, derivatives could be used to treat various inflammatory conditions, from arthritis to inflammatory bowel disease .
Antimicrobial Compounds
Piperidine derivatives have shown antimicrobial activity. As such, 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine could serve as a starting point for the synthesis of new antimicrobial agents that combat resistant strains of bacteria or fungi .
Chemical Biology Probes
In chemical biology, this compound can be used to create probes that help understand biological processes. By attaching fluorescent groups or other markers to the molecule, researchers can track its interaction with biological targets, providing insights into cellular functions .
Safety And Hazards
特性
IUPAC Name |
1-(6-methylpyrimidin-4-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-5-10(13-7-12-8)14-4-2-3-9(11)6-14/h5,7,9H,2-4,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDVRUBEWMFQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyrimidin-4-yl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde](/img/structure/B1422824.png)
![2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol](/img/structure/B1422825.png)
![5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine](/img/structure/B1422826.png)
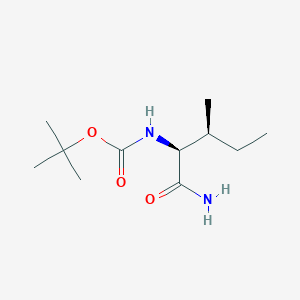

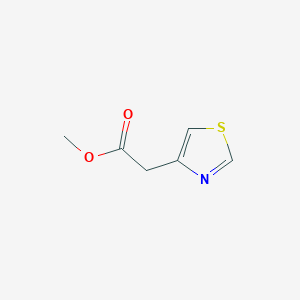
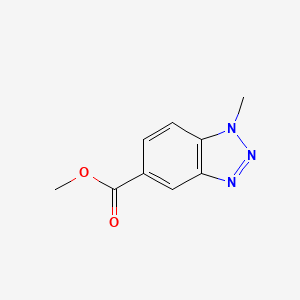
![[3-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1422835.png)
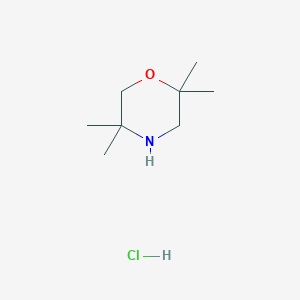
![[2-(Difluoromethoxy)-4-methoxyphenyl]methanol](/img/structure/B1422839.png)
